3-aMino-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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Description
The compound is a derivative of benzaldehyde with an amino group at the 3rd position and a tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5th position . It’s likely to be used as an intermediate in the synthesis of other compounds, particularly in medicinal chemistry and chemical engineering .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through borylation reactions . For instance, borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst can form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring (from the benzaldehyde), an amino group (-NH2) attached at the 3rd position, and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached at the 5th position .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are often involved in coupling reactions with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of the amino group could make the compound a weak base, while the boron-containing group could confer unique reactivity .Safety And Hazards
Future Directions
properties
CAS RN |
1357397-21-7 |
---|---|
Product Name |
3-aMino-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Molecular Formula |
C13H18BNO3 |
Molecular Weight |
247.09792 |
synonyms |
3-aMino-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Origin of Product |
United States |
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